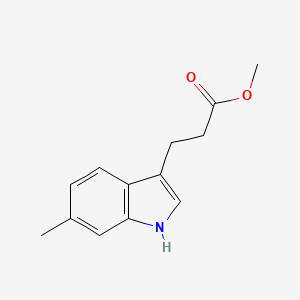
3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline is a chemical compound with the molecular formula C11H13BrF2N2. This compound is characterized by the presence of a bromine atom, a difluoropiperidinyl group, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline typically involves multiple steps. One common method includes the bromination of 2-methylaniline followed by the introduction of the difluoropiperidinyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved often relate to the modulation of biochemical processes, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine
- 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylpyridine
Uniqueness
Compared to similar compounds, 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline exhibits unique properties due to the presence of the methylaniline moiety. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C12H15BrF2N2 |
|---|---|
Peso molecular |
305.16 g/mol |
Nombre IUPAC |
3-bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C12H15BrF2N2/c1-8-9(13)2-3-10(11(8)16)17-6-4-12(14,15)5-7-17/h2-3H,4-7,16H2,1H3 |
Clave InChI |
CDZOVQHHFJIGHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1N)N2CCC(CC2)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13723773.png)
amine](/img/structure/B13723780.png)



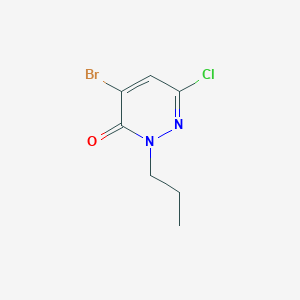
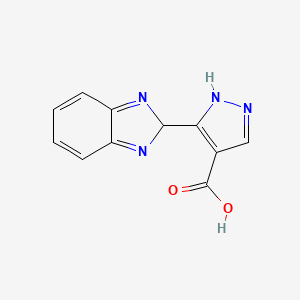

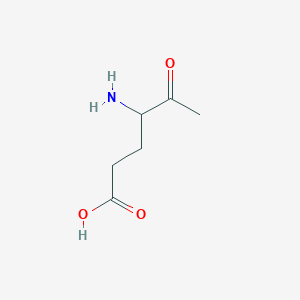

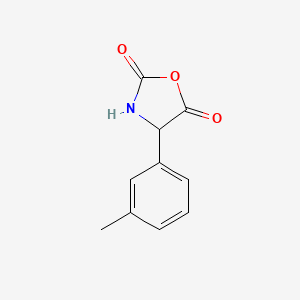
![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)
